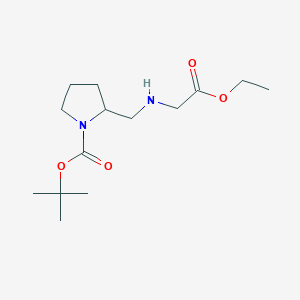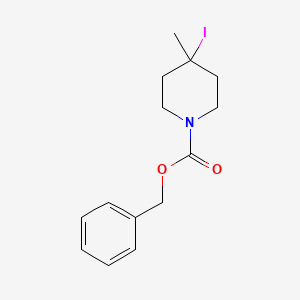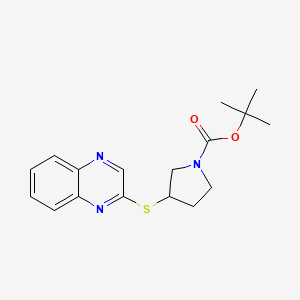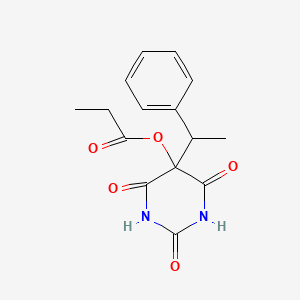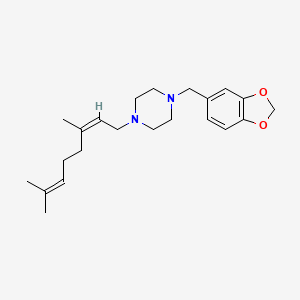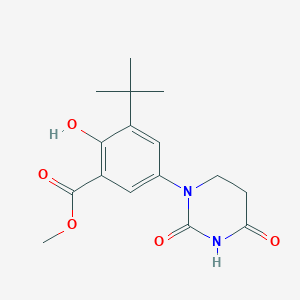
methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is a complex organic compound characterized by the presence of a tert-butyl group, a dioxotetrahydropyrimidinyl moiety, and a hydroxybenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the hydroxybenzoate ester, followed by the introduction of the tert-butyl group and the dioxotetrahydropyrimidinyl moiety. Common reagents used in these reactions include tert-butyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The dioxotetrahydropyrimidinyl group can be reduced to tetrahydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybenzoate moiety can yield quinone derivatives, while reduction of the dioxotetrahydropyrimidinyl group can produce tetrahydropyrimidine compounds.
Applications De Recherche Scientifique
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can interact with enzymes and receptors, while the dioxotetrahydropyrimidinyl group may influence biological activity through hydrogen bonding and other interactions. The tert-butyl group can affect the compound’s stability and solubility, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-tert-butyl-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-methoxybenzoate
Uniqueness
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the dioxotetrahydropyrimidinyl moiety provides opportunities for diverse chemical reactions and interactions.
Propriétés
Formule moléculaire |
C16H20N2O5 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
methyl 3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)11-8-9(7-10(13(11)20)14(21)23-4)18-6-5-12(19)17-15(18)22/h7-8,20H,5-6H2,1-4H3,(H,17,19,22) |
Clé InChI |
MSTKYWJHAINMJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)OC)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


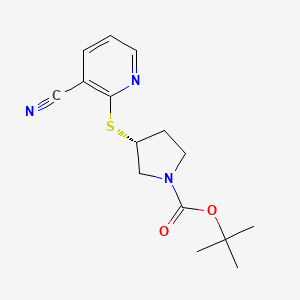
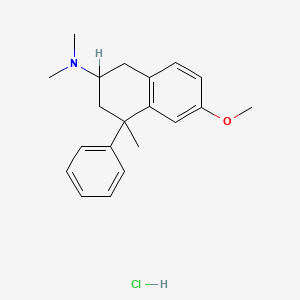
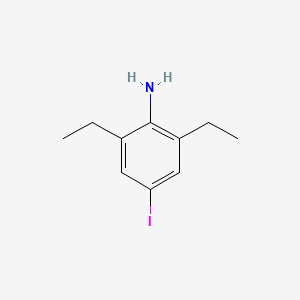
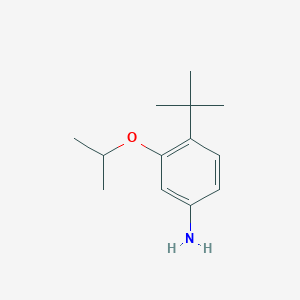

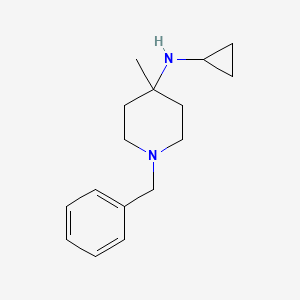
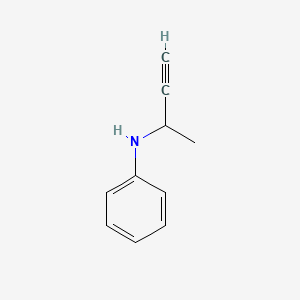
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
